Mazindol is a tricyclic compound with a unique chemical structure that has been extensively studied for its pharmacological effects. It is known to influence the uptake of biogenic amines, which are critical neurotransmitters in the central nervous system. The compound has been associated with various applications, particularly in the field of weight management due to its anorexigenic properties. This analysis aims to delve into the mechanism of action of mazindol and its applications across different fields, drawing from the findings of several research studies.
Mazindol has been recognized for its anorexigenic effects, which suppress food consumption. This property has been observed in animal studies, where mazindol administration led to a decrease in food intake without significantly affecting blood pressure or heart rate6. The compound's ability to modulate biogenic amine levels and turnover rates without altering monoamine levels suggests a potential mechanism for its anorexigenic action5.
In the realm of neuropharmacology, mazindol's influence on neurotransmitter uptake has been the subject of interest. It has been shown to block the depletion of brain 5-HT induced by p-chloromethamphetamine, indicating its potential utility in conditions associated with serotonin dysregulation4. Moreover, the compound's effect on glucose uptake in the brain suggests that it may have applications in neurological disorders where glucose metabolism is impaired3.
Mazindol's impact on glucose transport into skeletal muscles points to its relevance in metabolic research. By stimulating glucose uptake, mazindol could be beneficial in the management of metabolic conditions such as diabetes, where glucose transport is often compromised3.
Mazindol was initially synthesized in the 1970s and classified as a central nervous system stimulant. It primarily acts as a monoamine reuptake inhibitor, affecting dopamine and norepinephrine pathways. The hydrochloride form of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine is utilized for its enhanced solubility and stability in pharmaceutical formulations .
The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride involves several steps:
Technical parameters such as reaction time, concentration of reactants, and temperature are crucial for maximizing yield and purity .
The molecular structure of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride can be described as follows:
The compound's three-dimensional conformation allows for interactions with neurotransmitter receptors, which is critical for its biological activity .
The primary chemical reactions involving this compound include:
These reactions are essential for understanding the compound's metabolism and potential therapeutic applications .
The mechanism of action of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride involves:
The physical and chemical properties of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride include:
These properties are crucial for formulation development and determining appropriate storage conditions .
The scientific applications of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride include:
This compound continues to be an area of interest for researchers aiming to explore its therapeutic potential and underlying mechanisms of action.
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine hydrochloride is a biologically significant metabolite of the anorectic agent mazindol (chemical name: (±)-5-(4-chlorophenyl)-3,5-dihydro-2H-imidazo[2,1-a]isoindol-5-ol) [3] [6]. This compound features a tricyclic scaffold comprising a phthalimidine core modified with a 4-chlorophenyl group at the C3 position and a 2-aminoethyl side chain. The tertiary alcohol at the C3 position creates a stereogenic center, though the metabolite is typically isolated as a racemate [3].
The systematic IUPAC name is 2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one hydrochloride, reflecting its protonated amine functionality. Key structural identifiers include:
Table 1: Structural Identifiers of Mazindol Metabolite
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 13473-53-5 | [4] [5] [9] |
Molecular Formula | C₁₆H₁₆Cl₂N₂O₂ | [4] [9] [10] |
SMILES Notation | Cl.NCCN1C(=O)c2ccccc2C1(O)c3ccc(Cl)cc3 | [4] [5] |
InChI Key | ZPXSCAKFGYXMGA-UHFFFAOYSA-N (derived from parent mazindol) | [3] [6] |
The hydrochloride salt form enhances stability and water solubility relative to the free base. Spectroscopic characterization confirms the structure: Nuclear magnetic resonance (NMR) shows aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 2.8–4.0 ppm), and a broad signal for the protonated amine [10]. Mass spectrometry reveals a protonated molecular ion ([M+H]⁺) at m/z 301 for the free base, shifting to m/z 338–339 for the hydrochloride form [10].
The metabolite exists as a white to off-white crystalline powder with a melting point of 225 ± 5°C [10]. Its molecular weight is 339.22 g/mol, with a calculated hydrochloride content of 10.8% [10]. Key physicochemical parameters include:
Table 2: Experimental Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Melting Point | 225 ± 5°C | Capillary method |
HPLC Purity | >98.5% | Reverse-phase chromatography |
Water Content | <1% | Karl Fischer titration |
UV λₘₐₓ (MeOH) | 222 ± 1 nm | UV-Vis spectroscopy |
The stereogenic center at C3 (bearing the hydroxy and 4-chlorophenyl groups) confers chirality, theoretically producing (R)- and (S)- enantiomers [3]. However, the metabolite is typically isolated as a racemic mixture due to non-stereoselective metabolism of mazindol in vivo [3] [6]. No experimental data on enantiomeric resolution or differential biological activity of individual stereoisomers is available in the literature. The absence of geometric isomerism is confirmed by the absence of double bonds restricting bond rotation.
The hydrochloride salt introduces ionic character but does not create additional stereoisomers. X-ray crystallographic data is unavailable, but infrared (IR) spectroscopy indicates hydrogen bonding involving the protonated amine, hydroxy group, and carbonyl oxygen, potentially influencing solid-state conformation [10].
Structurally, the metabolite arises from hydrolytic ring opening of mazindol’s imidazoisoindole core. This transformation replaces the fused imidazole ring with a 2-aminoethyl side chain, converting the tertiary alcohol into a N-substituted isoindolinone:
Table 3: Structural Comparison of Mazindol and its Metabolite
Feature | Mazindol | Mazindol Metabolite |
---|---|---|
Core Structure | Tricyclic imidazo[2,1-a]isoindole | Bicyclic isoindolinone |
Molecular Formula | C₁₆H₁₃ClN₂O | C₁₆H₁₆Cl₂N₂O₂ |
Molecular Weight | 284.74 g/mol | 339.22 g/mol |
Chlorophenyl Group | Attached to bridgehead carbon | Attached to C3 of isoindolinone |
Functional Groups | Tertiary alcohol, imidazole | Tertiary alcohol, secondary amide, protonated amine |
Key Modification Sites | Resistant to hydrolysis | Hydrolysis-prone amide bond |
This structural change significantly alters pharmacological behavior:
QSAR studies on mazindol derivatives reveal that structural modifications profoundly influence bioactivity:
These structure-activity relationships highlight the metabolic transformation’s significance in attenuating the parent drug’s potent neuropharmacology while introducing distinct physicochemical properties that influence distribution and elimination.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4